Adamantan-1-ol, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroadamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound, with the molecular formula C10H15ClO, features a chlorine atom and a hydroxyl group attached to the adamantane framework. The unique structure of adamantane derivatives, including 4-chloroadamantan-1-ol, imparts significant stability and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroadamantan-1-ol typically involves the chlorination of adamantan-1-ol. One common method includes the reaction of adamantan-1-ol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by hydrolysis to yield 4-chloroadamantan-1-ol . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods: Industrial production of 4-chloroadamantan-1-ol often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the reactivity of the chlorinating agent with the stability of the adamantane framework .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloroadamantanone.
Reduction: The compound can be reduced to 4-chloroadamantane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed:
Oxidation: 4-Chloroadamantanone.
Reduction: 4-Chloroadamantane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroadamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design due to its stability and unique structure.
Medicine: Explored for antiviral and anticancer properties, leveraging the adamantane framework’s ability to enhance drug stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-chloroadamantan-1-ol in biological systems involves its interaction with cellular membranes and proteins. The adamantane framework enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt viral replication or cancer cell proliferation. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and stability .
Comparison with Similar Compounds
Adamantan-1-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromoadamantan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
1-Hydroxyadamantane: Another hydroxylated adamantane derivative with distinct applications in drug design and materials science.
Uniqueness of 4-Chloroadamantan-1-ol: The presence of both a chlorine atom and a hydroxyl group in 4-chloroadamantan-1-ol provides a unique combination of reactivity and stability. This dual functionality allows for versatile chemical modifications and applications in various fields, distinguishing it from other adamantane derivatives .
Properties
Molecular Formula |
C10H15ClO |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-chloroadamantan-1-ol |
InChI |
InChI=1S/C10H15ClO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5H2 |
InChI Key |
SQFWORKEUYQZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.